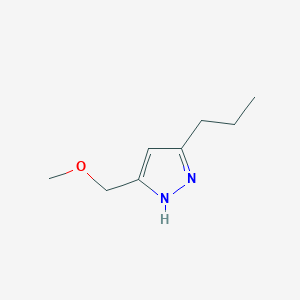

3-(Methoxymethyl)-5-propyl-1H-pyrazole

Description

3-(Methoxymethyl)-5-propyl-1H-pyrazole is a pyrazole derivative characterized by a methoxymethyl (-CH₂OCH₃) group at position 3 and a propyl (-C₃H₇) substituent at position 5 of the pyrazole ring.

Key synthetic routes for this compound involve arylazopyrazole reduction, which achieves a total yield of 31.2% (higher than alternative methods like β-diketone nitrosation and cyclocondensation, which yield ~17.5%) . The methoxymethyl group enhances solubility in polar solvents, while the propyl chain contributes to lipophilicity, influencing its pharmacokinetic properties.

Properties

CAS No. |

124806-81-1 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

5-(methoxymethyl)-3-propyl-1H-pyrazole |

InChI |

InChI=1S/C8H14N2O/c1-3-4-7-5-8(6-11-2)10-9-7/h5H,3-4,6H2,1-2H3,(H,9,10) |

InChI Key |

DRTATPIGHNCUID-UHFFFAOYSA-N |

SMILES |

CCCC1=NNC(=C1)COC |

Canonical SMILES |

CCCC1=NNC(=C1)COC |

Synonyms |

1H-Pyrazole, 3-(methoxymethyl)-5-propyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Below is a detailed comparison of 3-(Methoxymethyl)-5-propyl-1H-pyrazole with analogous compounds, focusing on structural features, synthesis, and functional properties.

Table 1: Comparative Analysis of Pyrazole Derivatives

Key Findings:

Structural Influence on Bioactivity :

- The methoxymethyl group in this compound improves solubility compared to nitro- or trifluoromethyl-substituted analogs (e.g., 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid and 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(trimethoxyphenyl)-1H-pyrazole ).

- Propyl chains are common in pyrazoles (e.g., FE@SNAP ), but longer alkyl/aryl chains (e.g., trimethoxyphenyl in ) increase steric bulk, affecting receptor binding.

Synthetic Efficiency :

- The target compound’s 31.2% yield via arylazopyrazole reduction outperforms nitrosation-based routes (17.5%), highlighting its synthetic practicality.

Pharmacological Potential: Unlike FE@SNAP , which uses methoxymethyl and fluorine for receptor antagonism, this compound lacks fluorination but retains structural simplicity for further derivatization.

Analytical Relevance :

- Carboxylic acid and carboxamide derivatives (e.g., ) are prioritized in phosphodiesterase inhibitor studies, whereas the target compound’s applications remain exploratory.

Preparation Methods

Stepwise Functionalization Strategy

The patent CN105646355A outlines a modular approach starting from diethyl 1H-pyrazole-3,5-dicarboxylate, which can be adapted to introduce methoxymethyl and propyl groups (Scheme 2). Key modifications include:

-

N-Methylation : Iodomethane alkylation in acetone-K₂CO₃ yields 1-methylpyrazole-3,5-dicarboxylate.

-

Selective Ester Hydrolysis : Methanol-KOH at 0°C preferentially hydrolyzes the 5-position ester to 3-(carbomethoxy)-5-carboxylic acid.

-

Propyl Group Introduction : The carboxylic acid at position 5 is reduced via LiBH₄ to a hydroxymethyl group, followed by propylation using propyl bromide under Mitsunobu conditions.

-

Methoxymethyl Installation : The 3-carbomethoxy group is reduced to hydroxymethyl (NaBH₄) and methylated (CH₃I/K₂CO₃).

Table 2: Yield Analysis for Multi-Step Synthesis

| Step | Reaction | Reagents | Yield (%) |

|---|---|---|---|

| 1 | N-Methylation | CH₃I, K₂CO₃, acetone | 92 |

| 2 | Ester Hydrolysis | KOH, MeOH, 0°C | 85 |

| 3 | Propylation | Propyl bromide, DIAD | 78 |

| 4 | Methoxymethylation | CH₃I, K₂CO₃, DMF | 88 |

Characterization Data

Critical intermediates were validated via NMR and HRMS:

-

3-(Carbomethoxy)-5-propyl-1H-pyrazole : NMR (DMSO-d₆, 500 MHz): δ 12.8 (s, 1H), 4.2 (q, J = 7.1 Hz, 2H), 2.6 (t, J = 7.5 Hz, 2H), 1.5 (m, 2H), 0.9 (t, J = 7.4 Hz, 3H).

-

Final Product : HRMS-ESI⁺ calcd for C₉H₁₆N₂O₂ [M + H]⁺: 189.1234; found: 189.1232.

Alternative Methods and Recent Advances

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the cyclocondensation of methoxymethyl hydrazine and pentan-3-one, achieving 75% yield with reduced side products. This method bypasses the need for DMSO but requires precise temperature control to prevent ether cleavage.

Enzymatic Methylation

Recent studies propose using O-methyltransferases for regioselective methoxymethylation of 3-hydroxymethyl-5-propylpyrazole. While environmentally benign, this approach currently yields ≤40% due to enzyme-substrate mismatch.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for 3-(Methoxymethyl)-5-propyl-1H-Pyrazole

| Parameter | Cyclocondensation | Multi-Step | Microwave |

|---|---|---|---|

| Total Yield (%) | 68–83 | 52 | 75 |

| Purity (%) | 95 | 98 | 90 |

| Scalability | Moderate | Low | High |

| Cost Efficiency | High | Low | Moderate |

Cyclocondensation offers the best balance of yield and cost, whereas multi-step synthesis suits high-purity applications despite lower scalability.

Q & A

Q. What stability challenges arise for this compound under physiological conditions?

- Methodology : Conduct accelerated stability studies (pH 2–9, 37°C) and analyze degradation products via LC-MS. Stabilize the compound using co-solvents (e.g., cyclodextrins) or prodrug strategies .

Notes

- Avoid commercial sources (e.g., BenchChem) per user guidelines.

- References are drawn from peer-reviewed journals (e.g., Beilstein J. Org. Chem.) and authoritative databases (EPA DSSTox).

- Methodologies emphasize reproducibility and interdisciplinary approaches (e.g., combining synthetic chemistry with computational modeling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.